The compound 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that belongs to the class of triazatricyclo compounds. This compound features multiple functional groups, including an imino group and a carboxamide, which contribute to its chemical reactivity and potential applications in various fields.
The compound can be found in databases such as PubChem and MolPort, which provide detailed chemical information including molecular structure, weight, and properties. The PubChem ID for this compound is 155527547, which allows for easy access to its chemical data and related literature.
This compound is classified under organic compounds and specifically falls into the category of triazatricyclo compounds due to its unique bicyclic structure combined with nitrogen heterocycles. Its systematic IUPAC name reflects its complex structure and functional groups.
The synthesis of 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Common methods may include:
Technical details regarding specific reagents and conditions are often found in specialized literature or patents related to similar compounds.
The molecular formula for this compound is , indicating a relatively large molecule with significant complexity due to the presence of multiple rings and functional groups.
COCCCNC(=O)c1cc2c(nc3c(C)cccn3c2=O)n(CCCOC(C)C)c1=N.The structural analysis reveals a tricyclic system with nitrogen atoms incorporated into the rings, contributing to its unique properties.
The compound may participate in various chemical reactions due to its functional groups:
Technical details about these reactions often depend on the specific conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be understood through its interactions at the molecular level:
Data regarding its specific mechanisms often require empirical studies such as binding assays or cellular assays.
This compound exhibits typical characteristics associated with organic molecules:
Relevant chemical properties include:
Analyses such as spectroscopic methods (NMR, IR) can provide further insights into these properties.
6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in various scientific fields:
Further research is necessary to fully explore these applications and confirm their viability through experimental validation.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: